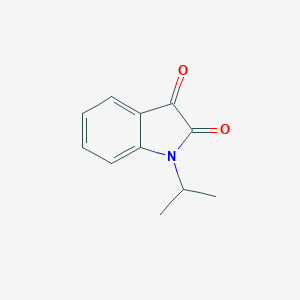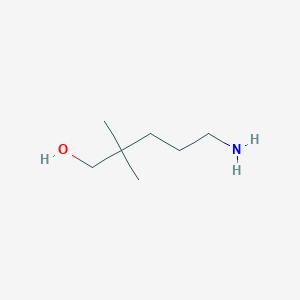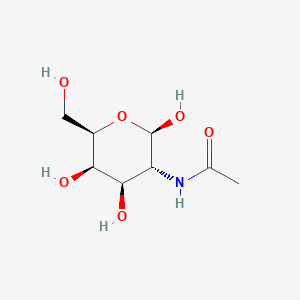
4-Methyl-3-heptanol
Overview
Description
4-Methyl-3-heptanol is an organic compound with the molecular formula C₈H₁₈O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a heptane chain, with a methyl group attached to the fourth carbon. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Mechanism of Action
Target of Action
4-Methyl-3-heptanol is a chemical compound that has been studied in the context of eusocial ants . In these ants, aggressive behaviors require the ability to discriminate between chemical signatures such as cuticular hydrocarbons that distinguish nestmate friends from non-nestmate foes . It has been suggested that a mismatch between a chemical signature (label) and the internal, neuronal . Therefore, the primary targets of this compound are likely to be the olfactory receptors of these ants, which allow them to distinguish between different chemical signatures.
Mode of Action
It is believed to interact with the olfactory receptors of ants, causing them to recognize the presence of non-nestmate individuals . This interaction triggers aggressive behaviors in the ants, allowing them to protect their colony from potential threats .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to involve the olfactory signaling pathways in ants. When the compound binds to olfactory receptors, it triggers a series of biochemical reactions that lead to the perception of a non-nestmate individual. The downstream effects of this perception include the activation of aggressive behaviors .
Pharmacokinetics
The compound may be metabolized by enzymes in the ant’s body and excreted through waste products .
Result of Action
The result of the action of this compound is the triggering of aggressive behaviors in ants. This allows the ants to protect their colony from potential threats, ensuring the survival and success of the colony .
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For example, the presence of other chemical signals in the environment may affect the ant’s perception of the this compound signal. Additionally, factors such as temperature and humidity may affect the volatility and dispersion of the compound, potentially influencing its efficacy as a chemical signal .
Biochemical Analysis
Biochemical Properties
It is known to play a role in the alarm response of certain ant species
Cellular Effects
In the context of ant behavior, 4-Methyl-3-heptanol has been shown to elicit an alarm response This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism in ants
Molecular Mechanism
It is known to induce an alarm response in ants , suggesting that it may bind to specific receptors or enzymes, leading to changes in gene expression or cellular signaling
Dosage Effects in Animal Models
It has been observed that older ants respond more rapidly to alarm pheromones, including this compound .
Metabolic Pathways
It is known to be a component of ant alarm pheromones
Transport and Distribution
It is known to be released from the head of ants as part of their alarm pheromone
Subcellular Localization
It is known to be released from the head of ants , suggesting that it may be stored in specific glands or compartments within the head
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-3-heptanol can be synthesized through several methods. One common approach involves the Grignard reaction, where propanal reacts with 2-bromopentane in the presence of magnesium to form the desired alcohol . The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the Grignard reagent.
Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 4-Methyl-3-heptanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to reduce the ketone to the corresponding alcohol.
Types of Reactions:
Oxidation: this compound can be oxidized to form 4-Methyl-3-heptanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, although it is less common due to its already reduced state as an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride, forming 4-Methyl-3-heptyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed:
Oxidation: 4-Methyl-3-heptanone
Substitution: 4-Methyl-3-heptyl chloride
Scientific Research Applications
4-Methyl-3-heptanol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Biology: The compound is studied for its role as a pheromone in certain insect species, such as the European elm beetle.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, although specific applications are still under investigation.
Industry: It serves as a solvent and a precursor in the manufacture of various industrial chemicals.
Comparison with Similar Compounds
3-Heptanol: Another secondary alcohol with a similar structure but without the methyl group on the fourth carbon.
4-Methyl-2-pentanol: A compound with a shorter carbon chain but a similar methyl substitution pattern.
Uniqueness: 4-Methyl-3-heptanol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its role as an insect pheromone and its applications in organic synthesis further distinguish it from other similar compounds.
Properties
IUPAC Name |
4-methylheptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-6-7(3)8(9)5-2/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQICAFAUMRYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041519 | |
| Record name | 4-Methyl-3-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14979-39-6 | |
| Record name | 4-Methyl-3-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14979-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-heptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014979396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-3-heptanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-3-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylheptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-3-HEPTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4RU749510 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-methyl-3-heptanol interact with its target in bark beetles?
A1: this compound interacts with olfactory receptors in the antennae of bark beetles . The specific binding mechanism and subsequent signal transduction pathways are still under investigation.
Q2: What are the downstream effects of this interaction?
A2: The binding of this compound to olfactory receptors triggers a behavioral response in bark beetles, attracting them to the source of the pheromone . This pheromone, often in combination with other compounds, plays a crucial role in the aggregation and mating behavior of these insects.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C8H18O, and its molecular weight is 130.23 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research papers don't delve deep into detailed spectroscopic analysis, information on the compound's synthesis and characterization can be found in references and .
Q5: What is the stability of this compound under various environmental conditions?
A5: The research primarily focuses on the biological activity and synthesis of this compound. Detailed studies on its material compatibility and stability under specific conditions are not provided in the research.
Q6: Does this compound exhibit any catalytic properties?
A6: The provided research focuses on the role of this compound as a pheromone component and its synthesis. No catalytic properties are discussed in the papers.
Q7: Have there been any computational studies on the interaction of this compound with its receptor?
A7: While the research highlights the importance of stereochemistry in its biological activity , specific computational modeling studies are not presented. This avenue of research could provide further insights into the binding mechanism and receptor interactions.
Q8: How do structural modifications of this compound affect its activity as a pheromone?
A8: Research indicates that the stereochemistry of this compound plays a critical role in its biological activity . For example, the (3S,4S)-isomer is a potent attractant for Scolytus amygdali, while other stereoisomers show reduced or no activity . Studies also demonstrate that even slight modifications, like fluorination at the 2-position, can significantly reduce pheromone activity .
Q9: Does the length of the carbon chain affect its pheromone activity?
A9: While this compound is the primary focus, research on Scolytus amygdali suggests that 4-methyl-3-hexanol, with a shorter carbon chain, also plays a role in its pheromone system, though it's less potent than this compound .
Q10: Are there specific formulation strategies to improve the stability or delivery of this compound in pest control applications?
A10: While the research mentions the use of polyethylene pheromone dispensers for this compound in field trials , detailed information on specific formulation strategies to enhance its stability or delivery is not provided. This is a relevant area for further research, especially for developing effective pest control strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
